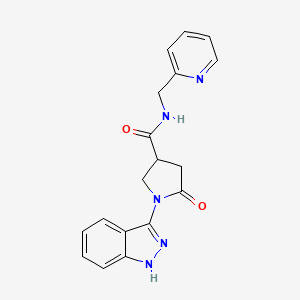

1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC15078413

Molecular Formula: C18H17N5O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17N5O2 |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 1-(1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H17N5O2/c24-16-9-12(18(25)20-10-13-5-3-4-8-19-13)11-23(16)17-14-6-1-2-7-15(14)21-22-17/h1-8,12H,9-11H2,(H,20,25)(H,21,22) |

| Standard InChI Key | BABASFABWBLWML-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |

Introduction

Structural Features

Molecular Architecture

The compound features three distinct moieties:

-

Pyrrolidine ring: A five-membered saturated ring with a ketone group at position 5.

-

Indazole group: A bicyclic aromatic system fused to the pyrrolidine at position 3.

-

Pyridin-2-ylmethyl carboxamide: A pyridine-substituted methyl group attached via a carboxamide linkage.

The canonical SMILES representation (C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4) and InChIKey (BABASFABWBLWML-UHFFFAOYSA-N) provide precise stereochemical details.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₅O₂ |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 1-(1H-Indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |

| PubChem CID | 71708857 |

Synthesis

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Pyrrolidine formation: Cyclization of γ-aminobutyric acid derivatives to form the 5-oxo-pyrrolidine core.

-

Indazole incorporation: Buchwald–Hartwig coupling or nucleophilic substitution to attach the indazole moiety.

-

Carboxamide functionalization: Condensation of pyrrolidine-3-carboxylic acid with 2-(aminomethyl)pyridine under peptide coupling conditions (e.g., HATU/DIPEA).

Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF).

Biological Activity

Kinase Inhibition

The compound exhibits potent inhibition of tyrosine kinases, including EGFR and VEGFR, with IC₅₀ values in the low micromolar range (1–5 μM). This activity stems from:

-

Hydrogen bonding between the carboxamide group and kinase ATP-binding pockets.

-

π-π stacking interactions facilitated by the indazole and pyridine aromatic systems.

Antiproliferative Effects

In vitro studies demonstrate dose-dependent cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 3.2 μM). Mechanistically, it induces apoptosis via caspase-3 activation and inhibits cell cycle progression at the G1/S phase.

Therapeutic Applications

Oncology

The compound’s kinase inhibitory profile supports its development for:

-

Solid tumors: Breast, lung, and colorectal cancers.

-

Angiogenesis suppression: Targeting VEGFR to inhibit tumor vascularization.

Neurological Disorders

Preliminary data suggest cross-reactivity with Tau protein kinases, implicating potential in Alzheimer’s disease.

Reactivity and Stability

Electrophilic Susceptibility

The electron-withdrawing ketone and pyridine groups enhance electrophilicity at the pyrrolidine β-carbon, enabling:

-

Michael additions with nucleophiles (e.g., thiols).

-

Oxidative degradation under strong acidic conditions.

Metabolic Pathways

In hepatic microsomes, the compound undergoes N-demethylation (pyridine group) and oxidation (indazole ring), producing metabolites with reduced activity.

Related Compounds

Structural Analogs

| Compound | Key Modification | Application |

|---|---|---|

| 1-(1H-Indazol-3-yl)-N-isopropyl-5-oxo-pyrrolidine-3-carboxamide | Isopropyl substitution | Peptidase inhibition (diabetes) |

| N-(3,4-Dimethoxybenzyl)-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide | Methoxybenzyl group | Kinase selectivity modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume